N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a trifluoromethyl group attached to the benzamide core, along with a pyridine ring substituted with a thiophene moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Pyridine-Thiophene Intermediate: This step may involve the coupling of a thiophene derivative with a pyridine derivative under conditions such as Suzuki or Stille coupling.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core, which can be achieved through the reaction of the intermediate with benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the benzamide core, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-chlorobenzamide
- N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide
- N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-fluorobenzamide
Uniqueness
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)14-5-2-1-4-13(14)17(24)23-11-12-7-8-22-15(10-12)16-6-3-9-25-16/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBUTDNXIAVAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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